![molecular formula C8H9N3 B1427250 2-Methylimidazo[1,2-a]pyridin-7-amine CAS No. 1375110-97-6](/img/structure/B1427250.png)
2-Methylimidazo[1,2-a]pyridin-7-amine
Overview
Description
2-Methylimidazo[1,2-a]pyridin-7-amine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . In one study, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The structures of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides were established on the basis of X-ray structural analysis . 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides, the structure of which was confirmed by X-ray structural analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Scientific Research Applications
Antimicrobial Activity
2-Methylimidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial activity. For instance, 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus .
Synthesis of Other Compounds
2-Methylimidazo[1,2-a]pyridine is used in the synthesis of other compounds. It reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Biological Activity
Imidazo[1,2-a]pyridine derivatives, which include 2-Methylimidazo[1,2-a]pyridin-7-amine, have been shown to possess a broad range of biological activity. This includes antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Pharmaceutical Applications
The imidazo[1,2-a]pyridine moiety, which includes 2-Methylimidazo[1,2-a]pyridin-7-amine, can be found in the molecules of many active pharmaceutical ingredients. Examples include zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Catalyst-free Synthesis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including 2-Methylimidazo[1,2-a]pyridin-7-amine, has been developed. This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridin-7-amine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting potential targets could be metal ions in biological systems.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest a complex interaction with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as modulation of immune response, inflammation, cell proliferation, and others.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.55 , which could influence its distribution within the body.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties . For instance, 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against Staphylococcus aureus .
Action Environment
It’s worth noting that the synthesis of imidazo[1,2-a]pyridines can be influenced by environmental factors such as temperature and solvent conditions . These factors could potentially influence the stability and efficacy of the compound.
Future Directions
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVRRNUIGQUURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375110-97-6 | |
Record name | 2-methylimidazo[1,2-a]pyridin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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